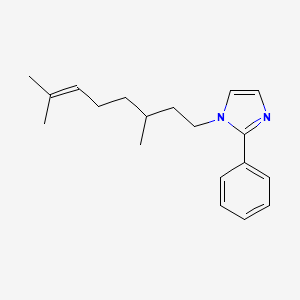![molecular formula C11H12ClNO6S B14304373 N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine CAS No. 112701-35-6](/img/structure/B14304373.png)
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorobenzene sulfonyl group, an ethoxycarbonyl group, and a glycine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with the ethyl glycinate to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonyl compounds.
科学的研究の応用
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to changes in their conformation and function. This interaction can affect various biochemical pathways, resulting in the observed biological effects.
類似化合物との比較
Similar Compounds
- N-{[2-(4-Bromobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
- N-{[2-(4-Methylbenzene-1-sulfonyl)ethoxy]carbonyl}glycine
- N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}glycine
Uniqueness
N-{[2-(4-Chlorobenzene-1-sulfonyl)ethoxy]carbonyl}glycine is unique due to the presence of the chlorobenzene sulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and its ability to form strong interactions with biological targets. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
112701-35-6 |
|---|---|
分子式 |
C11H12ClNO6S |
分子量 |
321.73 g/mol |
IUPAC名 |
2-[2-(4-chlorophenyl)sulfonylethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H12ClNO6S/c12-8-1-3-9(4-2-8)20(17,18)6-5-19-11(16)13-7-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15) |
InChIキー |
VCQUDJMUYICJJK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1S(=O)(=O)CCOC(=O)NCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


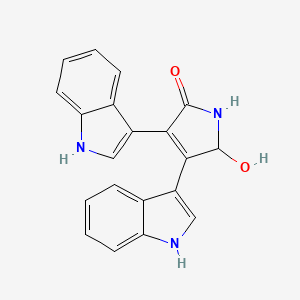
![2-[(3,4-Dimethylphenyl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14304304.png)
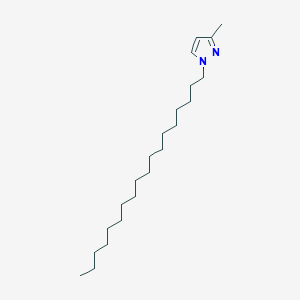
![1-[1-(2-Octoxyphenyl)ethenyl]imidazole;oxalic acid](/img/structure/B14304327.png)
![2,2,6-Trimethylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14304338.png)
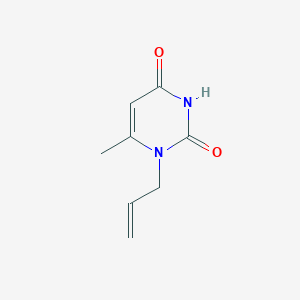
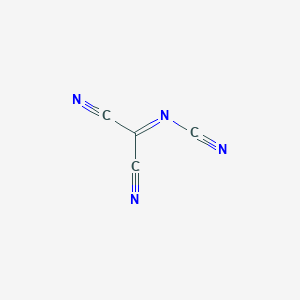
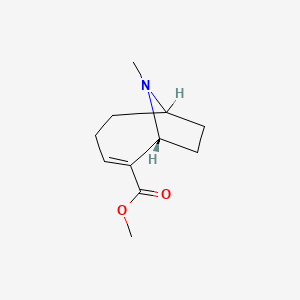

![(E,E)-1,1'-(Cyclohex-1-ene-1,2-diyl)bis[(4-bromophenyl)diazene]](/img/structure/B14304360.png)

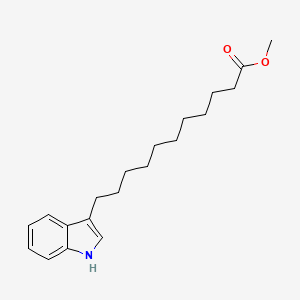
![1-{2,4-Dihydroxy-3,5-bis[(4-methoxyphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14304371.png)
